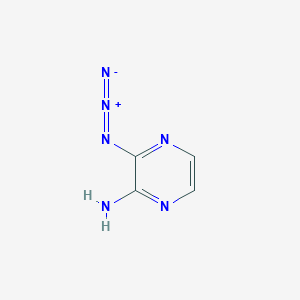
3-Azidopyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azidopyrazin-2-amine is a heterocyclic compound that contains both azide and amine functional groups. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. The presence of the azide group makes it a versatile intermediate for further chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azidopyrazin-2-amine typically involves the introduction of the azide group into a pyrazine ring. One common method is the nucleophilic substitution reaction where a halogenated pyrazine derivative reacts with sodium azide. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, especially when handling azides, which can be potentially explosive. Optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Azidopyrazin-2-amine can undergo various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide, polar aprotic solvents like DMF.
Cycloaddition: Alkynes, copper(I) catalysts for click chemistry.
Major Products Formed:
Reduction: 3-Aminopyrazin-2-amine.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Cycloaddition: 1,2,3-Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Azidopyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in click chemistry to create triazole-linked molecules.
Biology: The compound can be used to label biomolecules through bioorthogonal reactions, enabling the study of biological processes in living cells.
Industry: Used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its reactive azide group.
Wirkmechanismus
The mechanism of action of 3-Azidopyrazin-2-amine largely depends on the specific application and the chemical transformations it undergoes. In biological systems, the azide group can react with alkyne-functionalized molecules through click chemistry, forming stable triazole linkages. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes. The resulting triazole-linked molecules can then interact with specific molecular targets, such as enzymes or receptors, to exert their effects.
Vergleich Mit ähnlichen Verbindungen
3-Aminopyrazin-2-amine: Similar structure but lacks the azide group, making it less versatile for further chemical modifications.
3-Azidopyridine: Contains an azide group but has a different ring structure, leading to different chemical properties and reactivity.
2-Azidopyrazine: Similar to 3-Azidopyrazin-2-amine but with the azide group in a different position, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the specific positioning of the azide group on the pyrazine ring, which influences its reactivity and the types of chemical transformations it can undergo
Eigenschaften
CAS-Nummer |
156331-25-8 |
|---|---|
Molekularformel |
C4H4N6 |
Molekulargewicht |
136.12 g/mol |
IUPAC-Name |
3-azidopyrazin-2-amine |
InChI |
InChI=1S/C4H4N6/c5-3-4(9-10-6)8-2-1-7-3/h1-2H,(H2,5,7) |
InChI-Schlüssel |
ARAXRSDKOKBMSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=N1)N)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]acetamide](/img/structure/B12553646.png)
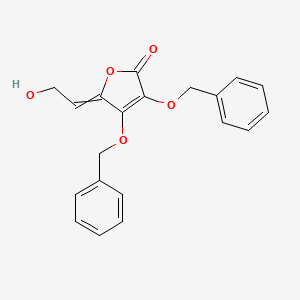
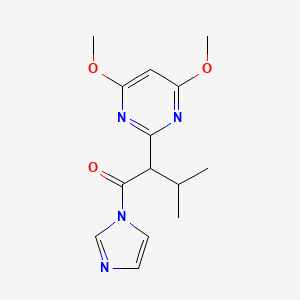
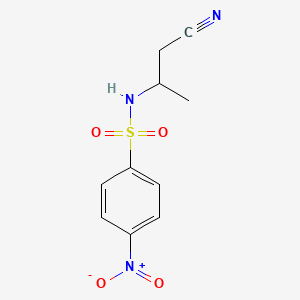
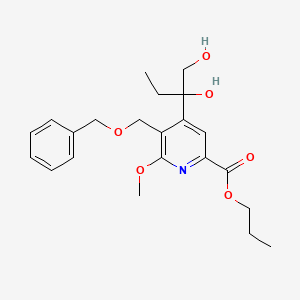

![3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)-](/img/structure/B12553687.png)

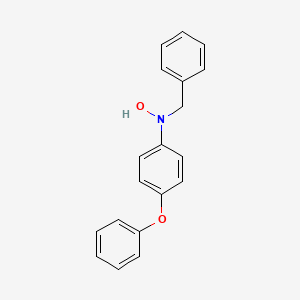
![6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12553706.png)
![6-([2,2'-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12553711.png)
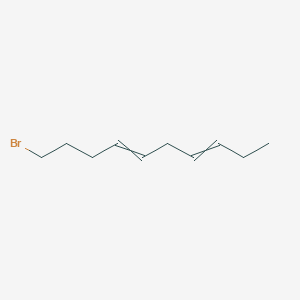
![Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B12553725.png)

